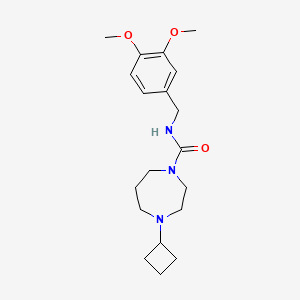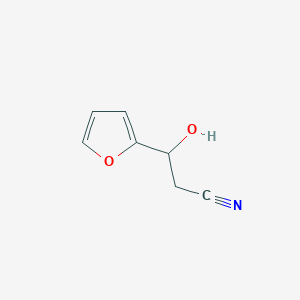![molecular formula C16H17N3O B2564125 N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide CAS No. 2411304-73-7](/img/structure/B2564125.png)
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide, also known as BMY-7378, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of imidazoline receptor ligands, which have been found to have potential therapeutic applications for a variety of medical conditions.
作用機序
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide acts as an imidazoline receptor ligand, which binds to the imidazoline receptors in the brain and other tissues. This binding activates a signaling pathway that leads to the regulation of various physiological processes, including blood pressure, glucose metabolism, and mood regulation. This compound has also been found to modulate the activity of the dopamine system in the brain, which is involved in the regulation of drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the regulation of blood pressure, glucose metabolism, and mood regulation. It has also been found to reduce drug-seeking behavior in preclinical models. This compound has been found to have a high affinity for the imidazoline receptors, which allows it to have a potent effect on these physiological processes.
実験室実験の利点と制限
One advantage of using N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide in lab experiments is that it is a highly specific ligand for the imidazoline receptors, which allows researchers to study the effects of imidazoline receptor activation with a high degree of specificity. However, one limitation of using this compound is that it is a relatively new compound, and its effects on human physiology are not yet fully understood. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for researchers. Additionally, further research could be done to understand the specific physiological processes that are regulated by imidazoline receptor activation, and how this compound could be used to modulate these processes. Finally, future research could focus on the potential therapeutic applications of this compound for a variety of medical conditions, including hypertension, diabetes, and drug addiction.
合成法
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromoacetophenone with 2-methylimidazole to form 2-(1-methylimidazol-2-yl)acetophenone. This intermediate is then reacted with benzylamine to form N-benzyl-2-(1-methylimidazol-2-yl)acetamide. Finally, this intermediate is reacted with propargyl bromide to form this compound.
科学的研究の応用
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide has been found to have potential therapeutic applications for a variety of medical conditions, including hypertension, diabetes, and depression. It acts as an imidazoline receptor ligand, which has been found to play a role in the regulation of blood pressure, glucose metabolism, and mood regulation. This compound has also been found to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in preclinical models.
特性
IUPAC Name |
N-[(5-benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-7-16(20)18-12-15-17-11-14(19(15)2)10-13-8-5-4-6-9-13/h4-6,8-9,11H,10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWPWLIKMVRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C(N1C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

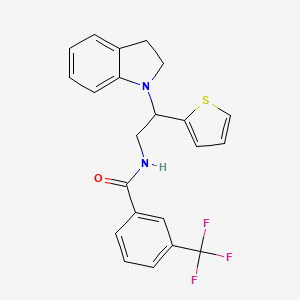
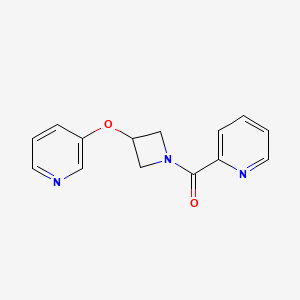
![3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2564047.png)
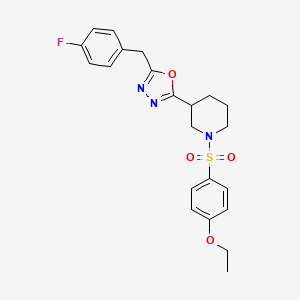

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)

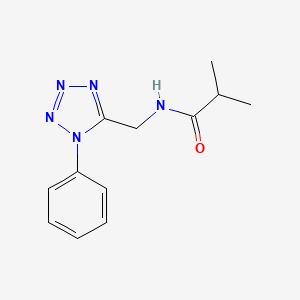
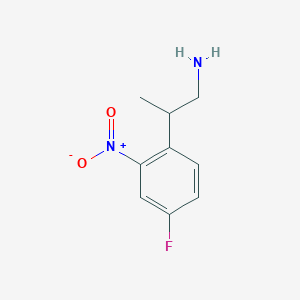
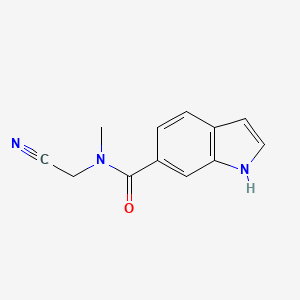
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)
